Flufenamic Acid-d4

TRP channel pharmacology fenamate selectivity ion channel screening

Choose Flufenamic Acid-d4 for reliable bioanalytical quantification. This deuterated internal standard precisely mimics the analyte's physicochemical behavior, ensuring robust correction of matrix effects in LC-MS/MS methods unlike analog IS. With >99% isotopic purity and an established supply chain, it is the critical reagent for developing and validating pharmacokinetic assays to meet regulatory guidelines.

Molecular Formula C14H10F3NO2
Molecular Weight 285.259
CAS No. 1185071-99-1
Cat. No. B564336
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFlufenamic Acid-d4
CAS1185071-99-1
Synonyms2-[[3-(Trifluoromethyl)phenyl]amino]benzoic Acid-d4;  2-[3-(Trifluoromethyl)anilino]benzoic Acid-d4;  3’-Trifluoromethyldiphenylamine-2-carboxylic Acid-d4;  Fullsafe-d4;  INF 1837-d4;  Meralen-d4;  Sastridex-d4;  Surika-d4;  Tecramine-d4; _x000B_
Molecular FormulaC14H10F3NO2
Molecular Weight285.259
Structural Identifiers
SMILESC1=CC=C(C(=C1)C(=O)O)NC2=CC=CC(=C2)C(F)(F)F
InChIInChI=1S/C14H10F3NO2/c15-14(16,17)9-4-3-5-10(8-9)18-12-7-2-1-6-11(12)13(19)20/h1-8,18H,(H,19,20)/i1D,2D,6D,7D
InChIKeyLPEPZBJOKDYZAD-ZEJCXXMWSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Flufenamic Acid-d4 (CAS 1185071-99-1): Deuterated Internal Standard for Fenamate NSAID Quantification


Flufenamic Acid-d4 is a deuterium-labeled isotopologue of flufenamic acid, a member of the fenamate (anthranilic acid derivative) class of non-steroidal anti-inflammatory drugs (NSAIDs) . Its primary intended use is as a stable isotope-labeled internal standard (SIL-IS) for the accurate quantification of unlabeled flufenamic acid in biological matrices via gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) . The compound retains the pharmacological profile of its parent molecule, which includes inhibition of cyclooxygenase enzymes (COX-1 and COX-2) and modulation of multiple ion channels, including TRP channels, chloride channels, and potassium channels .

Why Flufenamic Acid-d4 Cannot Be Substituted with a Generic Deuterated Standard


The accurate quantification of flufenamic acid in complex biological matrices requires an internal standard that precisely mimics the analyte's physicochemical behavior, including its extraction recovery, chromatographic retention, and ionization efficiency [1]. While non-deuterated structural analogs (e.g., mefenamic acid) are sometimes employed as cost-saving alternatives, they introduce significant quantitation error due to differential matrix effects and recovery . Flufenamic Acid-d4, as a stable isotope-labeled (SIL) analog, co-elutes with the target analyte and undergoes identical ion suppression or enhancement, enabling robust correction of matrix-induced variability. Crucially, not all deuterated fenamates are commercially available or equally validated; Flufenamic Acid-d4 is widely stocked by major chemical suppliers (e.g., Cayman Chemical, TargetMol, MedChemExpress) with defined isotopic purity specifications (≥99% deuterated forms d1-d4) , ensuring its immediate availability as a validated analytical reference standard [2]. This established supply chain and documented purity are critical differentiators for regulated bioanalytical method validation.

Flufenamic Acid-d4: Quantitative Differentiation from Fenamate Analogs for Targeted Procurement


Superior Potency for TRPC6 Channel Blockade Distinguishes Flufenamic Acid from Mefenamic Acid

In a comparative study of fenamate NSAIDs on recombinant TRP channels, flufenamic acid demonstrated a distinct potency and selectivity profile. For the TRPC6 channel, flufenamic acid exhibited an IC50 of 17.1 ± 7.2 µM, whereas mefenamic acid was largely inactive at concentrations up to 300 µM [1]. This 17.5-fold difference in potency is not a class effect but a specific property of flufenamic acid within the fenamate group, which also includes niflumic acid (IC50: 40.2 µM) and meclofenamic acid (IC50: 37.5 µM) [1]. The rank order of potency for TRPC6 was reported as flufenamic acid > niflumic acid ≈ meclofenamic acid > mefenamic acid [1]. This differential activity highlights the importance of selecting the correct fenamate for TRPC6-targeted research applications.

TRP channel pharmacology fenamate selectivity ion channel screening

Flufenamic Acid Exhibits Superior TRPC4/5 Channel Inhibition Compared to Mefenamic and Niflumic Acids

A direct comparison of fenamate analogs on TRPC4 and TRPC5 channels revealed a clear potency hierarchy. Using whole-cell patch clamp electrophysiology and calcium imaging in HEK293 T-REx cells, the rank order of inhibition was determined to be flufenamic acid (FFA) > mefenamic acid (MFA) > niflumic acid (NFA) > diclofenac sodium [1]. While specific IC50 values were not tabulated in the abstract, the study explicitly states this potency ranking [1]. This demonstrates that among this set of clinically used NSAIDs, flufenamic acid is the most potent modulator of TRPC4 and TRPC5 channels.

TRP channel calcium signaling fenamate pharmacology

Deuterated Flufenamic Acid-d4 Enables Precise Quantification by Mitigating Matrix Effects in LC-MS/MS Bioanalysis

In quantitative bioanalysis, the use of a stable isotope-labeled internal standard (SIL-IS) like Flufenamic Acid-d4 is the gold standard for correcting matrix effects—the ion suppression or enhancement caused by co-eluting biological components [1]. Unlike a structural analog (e.g., mefenamic acid) which may exhibit different chromatographic retention and ionization efficiency, the deuterated analog co-elutes with the target analyte and experiences identical matrix-induced signal alteration [1]. Flufenamic Acid-d4 is specifically manufactured and certified for this purpose, with a purity specification of ≥99% for deuterated forms (d1-d4) . This high isotopic purity minimizes the contribution of unlabeled material to the analyte signal, ensuring accurate quantitation.

bioanalysis LC-MS/MS internal standard matrix effect

Flufenamic Acid Exhibits Broad Ion Channel Modulation Profile Beyond COX Inhibition

Flufenamic acid is distinguished from many other NSAIDs by its complex polypharmacology. While it inhibits COX-1 (IC50 = 3 µM) and COX-2 (IC50 = 9.3 µM) , it also modulates a diverse set of ion channels, including activation of TRPC6 and KCa1.1 potassium channels, and inhibition of TRPC3, CFTR chloride channels, and L-type Ca2+ channels . In a comparative study of fenamates on TRPM2 channels, flufenamic acid showed greater potency (FFA > MFA = NFA) [1]. This broad activity profile is not shared by more selective NSAIDs (e.g., celecoxib, aspirin) and is a defining characteristic of the fenamate class, with flufenamic acid often serving as the prototypical pharmacological tool for investigating these off-target interactions.

ion channel pharmacology polypharmacology fenamate

Flufenamic Acid-d4: Validated Research and Analytical Applications


LC-MS/MS Method Development for Flufenamic Acid Pharmacokinetics

Flufenamic Acid-d4 is the requisite internal standard for developing and validating quantitative LC-MS/MS methods for flufenamic acid in plasma or tissue samples. Its use ensures that method accuracy and precision are not compromised by matrix effects, a critical requirement for regulatory bioanalysis in preclinical and clinical pharmacokinetic studies [1].

Mechanistic Studies of TRPC6 Channel Modulation in Disease Models

Given its superior potency for TRPC6 inhibition compared to mefenamic acid (IC50 17.1 µM vs >300 µM), flufenamic acid is the preferred fenamate tool for probing TRPC6 function in cardiovascular or pulmonary disease models [2]. The use of Flufenamic Acid-d4 as a tracer allows for accurate correlation of drug exposure with pharmacological effect.

Investigating Fenamate Polypharmacology in Ion Channel Signaling

Flufenamic acid serves as a unique pharmacological probe for simultaneously inhibiting COX enzymes and modulating multiple ion channels (TRPC4/5/6, TRPM2, CFTR, KCa1.1). Its deuterated form, Flufenamic Acid-d4, is essential for precise quantification in studies designed to disentangle the contributions of its various targets to its net cellular effect [3].

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